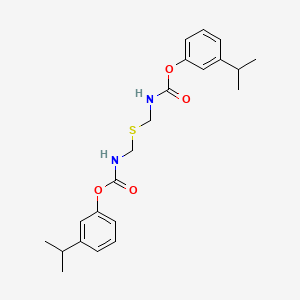
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a thiobis linkage and ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester typically involves the reaction of thiobis(methylcarbamic acid) with 3-(1-methylethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this synthesis include carbonylimidazolide and various alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
科学的研究の応用
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the thiobis linkage.
Carbamic acid, methyl-, 3-methylphenyl ester: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is unique due to its thiobis linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and contributes to its specific reactivity and applications .
特性
CAS番号 |
37532-29-9 |
|---|---|
分子式 |
C22H28N2O4S |
分子量 |
416.5 g/mol |
IUPAC名 |
(3-propan-2-ylphenyl) N-[[(3-propan-2-ylphenoxy)carbonylamino]methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)17-7-5-9-19(11-17)27-21(25)23-13-29-14-24-22(26)28-20-10-6-8-18(12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChIキー |
BPJIOAVCTUZJKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC2=CC=CC(=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















